molecular formula C10H13BFNO3 B14090916 (6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid

(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid

Cat. No.: B14090916
M. Wt: 225.03 g/mol
InChI Key: IHQYNRSRORERRQ-UHFFFAOYSA-N
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Description

(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a cyclopentyloxy and a fluorine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopentyloxy and fluorine substituents.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing drugs and diagnostic agents .

Industry

In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability and conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclopentyloxy and fluorine groups on the pyridine ring enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H13BFNO3

Molecular Weight

225.03 g/mol

IUPAC Name

(6-cyclopentyloxy-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C10H13BFNO3/c12-9-5-10(13-6-8(9)11(14)15)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2

InChI Key

IHQYNRSRORERRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)OC2CCCC2)(O)O

Origin of Product

United States

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